molecular formula C6H4F2 B165170 1,4-Difluorobenzene CAS No. 540-36-3

1,4-Difluorobenzene

Cat. No. B165170
CAS RN: 540-36-3
M. Wt: 114.09 g/mol
InChI Key: QUGUFLJIAFISSW-UHFFFAOYSA-N
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Description

1,4-Difluorobenzene is a clear colorless to light yellow liquid . It is used in the production of prepolymers containing Polyoxymethylene block . The molecular formula is C6H4F2 and the molecular weight is 114.0928 .


Synthesis Analysis

The synthesis of 1,4-Difluorobenzene starts with the nitration of 1,4-difluorobenzene, a relatively expensive starting material, followed by reduction, diazatization in the presence of tetrafluoroboric acid and thermally decomposing the resulting salt at 150°C to obtain the desired 1,2,4-trifluorobenzene .


Molecular Structure Analysis

The molecular structure of 1,4-Difluorobenzene is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H .


Chemical Reactions Analysis

1,4-Difluorobenzene is relatively chemically inert and weakly coordinating . It has a relatively high dielectric constant and is a weakly coordinating for metal complexes, in contrast to acetonitrile, DMSO, and DMF .


Physical And Chemical Properties Analysis

1,4-Difluorobenzene has a density of 1.11 g/mL at 25 °C (lit.), a melting point of -13 °C (lit.), a boiling point of 88-89 °C (lit.), and a flash point of 36°F . It is also highly flammable .

Scientific Research Applications

Biodegradation and Environmental Impact

1,4-Difluorobenzene (1,4-DFB) has been studied for its biodegradation potential. The microbial strain Labrys portucalensis has shown the capability to degrade 1,4-DFB when supplied with fluorobenzene (FB). This research suggests potential environmental applications for the bioremediation of 1,4-DFB, commonly used in industrial synthesis of pharmaceuticals and agricultural chemicals (Moreira, Amorim, Carvalho, & Castro, 2009).

Molecular and Chemical Analysis

1,4-Difluorobenzene has been a subject of molecular studies. For instance, its interaction with ammonia was explored through rotational spectroscopy, revealing the formation of weak hydrogen bonds. Such studies contribute to understanding molecular interactions and bonding behaviors in similar compounds (Giuliano, Evangelisti, Maris, & Caminati, 2010).

Structural Determination

The molecular structure of 1,4-DFB was accurately determined using gas-phase electron-diffraction and NMR data in liquid crystal solvents. These findings are vital for chemical analysis and designing compounds with specific molecular properties (Brown, McCaffrey, Wann, & Rankin, 2008).

Organometallic Chemistry

In organometallic chemistry, partially fluorinated benzenes like 1,4-DFB are increasingly recognized for their utility. They offer advantages in transition-metal-based catalysis due to their weak binding to metal centers and chemical inertness. This makes them suitable for use in organic synthesis and as non-coordinating solvents in various chemical reactions (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

1,4-Difluorobenzene is highly flammable and poses a severe fire hazard when exposed to heat, flame, and/or oxidizers . Vapors may travel a considerable distance to the source of ignition. On combustion, it may emit toxic fumes of carbon monoxide (CO) . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and take precautionary measures against static discharge .

properties

IUPAC Name

1,4-difluorobenzene
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InChI

InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGUFLJIAFISSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4F2
Source PubChem
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DSSTOX Substance ID

DTXSID1075432
Record name 1,4-Difluorobenzene
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Molecular Weight

114.09 g/mol
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Physical Description

Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline]
Record name 1,4-Difluorobenzene
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Product Name

1,4-Difluorobenzene

CAS RN

540-36-3
Record name 1,4-Difluorobenzene
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Record name p-Difluorobenzene
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Record name 1,4-DIFLUOROBENZENE
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Record name 1,4-Difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
LJ Radonovich, EC Zuerner, HF Efner… - Inorganic …, 1976 - ACS Publications
Bis (1, 4-difluorobenzene) vanadium (0) crystallizes with four molecules in a unit cell having/2/c symmetry and lattice constants of a= 13.850 (6), b= 7.104 (3), c= 11.192 (4) Á, and ß= …
Number of citations: 29 pubs.acs.org
H Okamoto, M Kimura, K Satake… - Bulletin of the Chemical …, 1993 - journal.csj.jp
A naphtalene-1,4-difluorobenzene biplanemer 1a has been prepared through the electrolytic oxidative didecarboxylation. The direct irradiation of 1a gave 1,4-difluorobenzene and …
Number of citations: 27 www.journal.csj.jp
HEK Matimba, S Ingemann, NMM Nibbering - Journal of the American …, 1993 - Elsevier
The gas-phase reactions of negative ions (O −radical dot , NH − 2 , C 2 H 5 NH − , C 6 H 5 − , and CH 3 SCH − 2 ) with fluorobenzene and 1,4-difluorobenzene have been studied with …
Number of citations: 18 www.sciencedirect.com
F Okino, H Shibata, S Kawasaki… - … and solid-state …, 1999 - iopscience.iop.org
Electrochemical behavior of boron‐doped diamond thin‐film electrodes has been studied by measuring cyclic voltammograms (CV) for anodic oxidation of 1, 4‐difluorobenzene in the …
Number of citations: 60 iopscience.iop.org
D Steele, DH Whiffen - Transactions of the Faraday Society, 1960 - pubs.rsc.org
The absolute infra-red absorption intensities of the bands above 400 cm-1 have been measured in the vapour for 1, 4-difluorobenzene, 1, 4-d~ uorotetradeuterobenzene and 1, 2, 4, 5-…
Number of citations: 10 pubs.rsc.org
C Makochekanwa, O Sueoka… - Journal of Physics B …, 2004 - iopscience.iop.org
Electron and positron scattering from fluorobenzene (C 6 H 5 F), 1, 3-difluorobenzene (1, 3-C 6 H 4 F 2) and 1, 4-difluorobenzene (1, 4-C 6 H 4 F 2) molecules have been investigated …
Number of citations: 12 iopscience.iop.org
EE Ferguson, RL Hudson, JR Nielsen… - The Journal of Chemical …, 1953 - pubs.aip.org
The infrared absorption spectra of gaseous and liquid 1,4‐difluorobenzene have been obtained in the regions 2–22μ and 2–38μ, respectively, with the aid of LiF, NaCl, KBr, and KRS−5 …
Number of citations: 8 pubs.aip.org
G Celebre, G De Luca - Chemical physics letters, 2003 - Elsevier
The non-polar rigid molecules 1,4-difluorobenzene and p-benzoquinone dissolved in ZLI1132 and EBBA nematic solvents show a bizarre ‘double face’ rod-like or disk-like orientational …
Number of citations: 24 www.sciencedirect.com
H Latappy, J Lemaire, M Heninger, E Louarn… - International Journal of …, 2016 - Elsevier
The reactivity of protonated 1,4-difluorobenzene C 6 H 5 F 2 + as a Proton Transfer Reaction (PTR) precursor in a compact Fourier Transform Ion Cyclotron Resonance (FTICR) mass …
Number of citations: 12 www.sciencedirect.com
I Alkorta, F Blanco, JE Del Bene… - Magnetic …, 2010 - Wiley Online Library
The experimental spin–spin coupling constants (SSCCs) for 1,3‐ and 1,4‐difluorobenzene have been determined anew, and found to be consistent with previously determined values. …

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